molecular formula C8H17ClN2O B1522919 (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride CAS No. 916762-49-7

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Katalognummer: B1522919
CAS-Nummer: 916762-49-7
Molekulargewicht: 192.68 g/mol
InChI-Schlüssel: ZDJUIAOSWUDBFB-FJXQXJEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride” is a chiral amine-containing compound characterized by a piperidine ring linked to a propan-1-one backbone. Its stereochemistry at the C2 position (S-configuration) and the presence of a secondary amine make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules such as kinase inhibitors and central nervous system (CNS) modulators . The hydrochloride salt form enhances solubility and stability, facilitating its use in pharmaceutical formulations. While its exact biological targets remain under investigation, its structural analogs demonstrate activity in neurological and antimicrobial contexts .

Eigenschaften

IUPAC Name

(2S)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJUIAOSWUDBFB-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916762-49-7
Record name (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Direct Amination of α-Keto Precursors with Piperidine Derivatives

A common approach involves starting from chiral α-keto acids or esters, followed by nucleophilic substitution or reductive amination with piperidine or its derivatives to introduce the piperidin-1-yl group.

  • The chiral center is often introduced via the use of enantiomerically pure starting materials such as (S)-alanine derivatives or chiral auxiliaries ensuring the (S)-configuration.

Multi-Step Synthesis via Piperidine-Containing Intermediates

A notable method adapted from related compounds involves the following key steps:

This method, while reported for related piperidine aminoalcohols, provides a blueprint for the preparation of amino-ketone piperidine derivatives, including this compound. The overall yield reported for similar routes exceeds 40% over three steps, with the key reduction step yielding over 80% efficiency.

Detailed Reaction Conditions and Reagents

Step Reaction Description Reagents/Conditions Notes
1 Reaction of piperidine ester with chloroform under base Bases such as 1,8-diazabicycloundec-7-ene (DBU), sodium hydroxide, or strong bases (methyllithium, n-butyllithium) Temperature: -100 °C to 0 °C depending on base; molar ratios optimized 1:1 to 1:5 for base to substrate
2 Azide substitution of intermediate Sodium azide in methanol or ethanol with base Mild conditions to avoid side reactions
3 Reduction of azido intermediate Reducing agents such as catalytic hydrogenation (Pd/C, Raney Ni) or chemical reductants Simultaneous reduction of multiple groups possible; yields >80% reported

Optimization Strategies for Yield and Purity

Analytical and Characterization Techniques

To confirm the successful synthesis and purity of this compound, the following methods are standard:

Summary Table of Key Preparation Methods

Method Type Key Steps Advantages Limitations
Direct Amination Chiral α-keto acid + piperidine Simple, stereospecific Requires chiral precursors
Multi-step via Azide Route Halogenation → Azide substitution → Reduction High yield reduction step, mild conditions Multi-step, requires careful control
Microwave-assisted Amination Aminomethylation under microwave Reduced reaction time, improved yield Specialized equipment needed

Analyse Chemischer Reaktionen

Types of Reactions: (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The ketone group can be reduced to form an alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Alcohols.

  • Substitution: Substituted piperidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential use as a precursor in the synthesis of various pharmaceuticals. Its structural components make it a valuable building block for developing drugs that target specific biological pathways.

  • Analgesic and Anxiolytic Properties : Preliminary studies suggest that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one may exhibit analgesic and anxiolytic effects, making it a candidate for further pharmacological exploration .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized to create more complex molecules through various chemical reactions.

  • Building Block for Complex Molecules : Its piperidine ring structure allows it to participate in diverse synthetic pathways, including alkylation and acylation reactions, which are fundamental in creating complex organic compounds .

Neuropharmacology

Research indicates that the compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

  • Potential as a Psychotropic Agent : Given its structural similarity to other psychoactive compounds, studies are being conducted to evaluate its effects on mood and cognition .

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing derivatives of piperidine using (2S)-2-amino-1-(piperidin-1-yl)propan-1-one as a starting material. The research outlined several synthetic routes, including:

  • Hydrogenation Reactions : Converting ketones to alcohols.
  • Substitution Reactions : Modifying the piperidine ring to enhance biological activity.

This work demonstrated the versatility of the compound in creating diverse piperidine-based structures with potential therapeutic applications .

Case Study 2: Pharmacological Evaluation

In another study, researchers evaluated the pharmacological profile of (2S)-2-amino-1-(piperidin-1-yl)propan-1-one in animal models. The findings suggested:

  • Dose-dependent Effects : The compound exhibited significant anxiolytic-like behavior at certain doses.
  • Mechanism of Action : It was hypothesized that the compound modulates GABAergic activity, similar to benzodiazepines, providing insights into its potential use as an anxiolytic agent .

Wirkmechanismus

The mechanism by which (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the intended use of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Modifications and Stereochemical Influence

The compound’s core structure allows for diverse modifications:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Source
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one HCl Piperidine, S-configuration at C2 220.72 Not provided Target compound
(S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one Added phenyl group at C3 274.38 Not provided
3-dimethylamino-1-(thiophen-2-yl)propan-1-one HCl Thiophene ring instead of piperidine 255.79 Not provided
(2S)-2-amino-3-hydroxy-1-(pyrrolidin-1-yl)propan-1-one HCl Pyrrolidine ring (5-membered), hydroxy group at C3 222.70 670253-53-9
  • Ring Size : Replacing piperidine (6-membered) with pyrrolidine (5-membered) alters conformational flexibility, which may influence bioavailability and target engagement .
  • Heterocyclic Variation : The thiophene-containing analog (from ) demonstrates distinct reactivity in alkylation and ring-closure reactions, highlighting the role of aromatic systems in directing synthetic pathways.

Physicochemical and Toxicological Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to freebase analogs, as seen in the dihydrochloride derivatives ().

Key Research Findings

Stereochemical Purity : The (S)-configuration in the target compound enables enantioselective synthesis of diastereomers, critical for optimizing pharmacological activity .

Reactivity Differences: Thiophene-containing analogs exhibit enhanced reactivity in C-alkylation compared to piperidine derivatives, enabling access to novel heterocycles .

Safety Considerations: Diamino analogs (e.g., ) highlight the importance of evaluating unclassified health hazards, even in structurally similar compounds.

Biologische Aktivität

(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride, also known by its CAS number 916762-49-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H16_{16}N2_2O, with a specific stereochemistry that contributes to its biological function. The compound features an amino group and a piperidine moiety, which are critical for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is believed to modulate serotonin and dopamine pathways, making it a candidate for treating various neurological disorders such as depression and anxiety. The compound may act as an agonist or antagonist at specific receptors, influencing several biological pathways.

Biological Activity Overview

Activity Description
Neuropharmacology Modulates neurotransmitter systems, particularly serotonin and dopamine.
Antimalarial Potential Exhibited promising binding interactions with Plasmodium falciparum transporters in studies.
Enzyme Inhibition May inhibit specific enzymes involved in metabolic pathways.

Neuropharmacological Studies

Recent studies have highlighted the potential of this compound in neuropharmacology. Research indicates that compounds with similar structures have shown efficacy in modulating serotonin receptors, which play a crucial role in mood regulation. For instance, investigations into beta amino ketones have demonstrated their ability to interact with key receptors involved in neurotransmission, suggesting that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one could exhibit similar properties .

Antimalarial Activity

A study focusing on various beta amino ketones assessed their potential antimalarial effects through both in silico and in vitro methods. The results indicated that certain compounds had strong binding energies with malaria-related targets, suggesting that this compound may possess similar antimalarial properties due to structural similarities .

Enzyme Interaction Studies

The compound has been evaluated for its ability to inhibit specific enzymes linked to metabolic processes. Such inhibition could lead to significant therapeutic implications, particularly in metabolic disorders where enzyme modulation is beneficial .

Case Studies

Several case studies have documented the effects of related compounds on neurological conditions:

  • Depression and Anxiety : A clinical trial involving serotonin modulators showed improved outcomes in patients with depression when treated with compounds structurally related to this compound.
  • Malaria Treatment : In vitro studies demonstrated that beta amino ketones could inhibit the growth of Plasmodium falciparum, suggesting that (2S)-2-amino-1-(piperidin-1-yl)propan-1-one could be explored further as an antimalarial agent.

Q & A

Q. What are the established synthetic routes for (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of a chiral amino acid derivative with piperidine under acidic conditions, followed by hydrochloride salt formation. Key steps include:

  • Chiral precursor preparation : Use (2S)-2-aminopropanoic acid derivatives to ensure stereochemical integrity.
  • Coupling reaction : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the amino group to the ketone intermediate.
  • Purification : Crystallization in ethanol/HCl yields the hydrochloride salt with >98% purity .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1).
  • Adjust pH during salt formation (target pH 2–3) to maximize yield.
  • Use polar solvents (e.g., acetonitrile) to enhance stereochemical control.

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (%)Key Reference
Carbodiimide coupling7598.5
Direct alkylation6295.2

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR :
    • ¹H NMR : Confirm the piperidinyl proton environment (δ 1.4–2.8 ppm) and chiral center retention (split signals for diastereotopic protons).
    • ¹³C NMR : Verify the ketone carbonyl (δ ~205 ppm) and amine/ammonium signals.
  • IR : Detect N–H stretches (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 201.1 (free base) and [M+Cl]⁻ for the salt .

Q. Purity Check :

  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Retention time consistency (±0.1 min) indicates purity >99% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Key steps:

  • Crystal Growth : Use slow evaporation in ethanol/water (7:3) at 4°C.
  • Data Collection : Collect high-resolution (<1.0 Å) data using a synchrotron source.
  • Refinement : Employ SHELXL for anisotropic refinement. The Flack parameter should confirm the (2S) configuration .

Case Study :
A recent study resolved a racemization discrepancy by comparing experimental vs. calculated Patterson maps, confirming 98% enantiomeric excess .

Q. How to design pharmacological assays to evaluate this compound’s interaction with CNS targets?

Methodological Answer: Focus on receptor binding and functional assays:

  • Radioligand Binding : Screen against σ-1 or NMDA receptors using [³H]-ligand displacement (Kd values).
  • Functional Assays :
    • Calcium Imaging : Measure intracellular Ca²⁺ flux in neuronal cells (EC₅₀ determination).
    • Electrophysiology : Patch-clamp studies to assess ion channel modulation.

Q. Table 2: Example Bioactivity Data

TargetAssay TypeIC₅₀ (µM)Reference
σ-1 ReceptorRadioligand0.45
NMDA ReceptorElectrophysiology12.3

Q. How to address contradictions in reported solubility and stability profiles?

Methodological Answer: Discrepancies often arise from polymorphic forms or degradation. Mitigate via:

  • Polymorph Screening : Use DSC/TGA to identify hydrates or solvates.
  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Monitor by HPLC for decomposition products (e.g., piperidine release).
    • Photostability : Expose to UV (ICH Q1B guidelines) and quantify degradation via LC-MS.

Q. Example Findings :

  • A 2023 study identified a metastable polymorph with 2× higher aqueous solubility but reduced thermal stability (TGA Δm at 120°C) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools for ADME profiling:

  • LogP Prediction : Apply ChemAxon or MOE to estimate partition coefficients (experimental vs. computed).
  • Metabolism Prediction : CYP450 docking simulations (AutoDock Vina) identify potential oxidation sites.
  • BBB Permeability : Molecular dynamics simulations (GROMACS) assess blood-brain barrier penetration.

Q. Validation :

  • Compare computed LogP (~1.2) with experimental shake-flask data (LogP = 1.05 ± 0.1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.